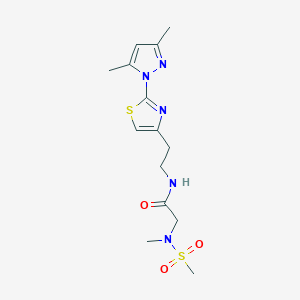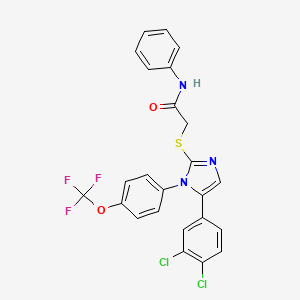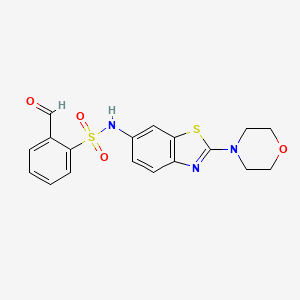![molecular formula C20H19N7O B3002767 6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415490-40-1](/img/structure/B3002767.png)
6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various heterocyclic compounds has been explored in the provided studies. In the first study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives were synthesized through a multi-step process. This involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. The final step included a reaction with 4-aminoantipyrine to yield the target compounds . The second study focused on the transformation of 6H-cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivatives. The reaction of these compounds with primary amines led to the formation of various products, including ethyl l-benzyl-5-cyano-8a,9-dihydro-1H-pyrrolo[3,4-e]-pyrazolo[1,5-a]pyrimidine-8a-carboxylate and others. Catalytic hydrogenation was also employed to induce ring fission or to obtain dihydro derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds feature complex heterocyclic frameworks that are characteristic of potential pharmacological agents. The first study's compounds incorporate the benzo[d]imidazole moiety, which is known for its biological activity, fused with pyrazole and oxadiazole rings . The second study's compounds are based on the pyrazolo[1,5-a]pyrimidine scaffold, which is modified through reactions with primary amines to yield various novel structures, including diazepine derivatives .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was explored through their interaction with different reagents. In the first study, the Schiff's base intermediates were key to the synthesis of the target compounds, demonstrating the versatility of imine formation and subsequent reactions in heterocyclic chemistry . The second study highlighted the reactivity of the cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivatives with primary amines, leading to a diverse array of products, and showcased the use of catalytic hydrogenation to manipulate the core structure .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the synthesized compounds are not detailed in the abstracts, the structural features suggest that these compounds would exhibit a range of properties relevant to their potential biological activity. The presence of multiple nitrogen atoms and the cyano group would influence their polarity, solubility, and potential for forming hydrogen bonds, which are important for interaction with biological targets . The antioxidant and antimicrobial activities evaluated in the first study also imply that these compounds have significant chemical reactivity in biological contexts .
Applications De Recherche Scientifique
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, including compounds related to the specified chemical, have been synthesized. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This indicates potential applications in the development of novel therapeutic agents (Flefel et al., 2018).
Antimicrobial and Antioxidant Activities
Compounds synthesized from pyridine derivatives have demonstrated significant antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical research (Elewa et al., 2021).
Novel Substituted Pyridine Derivatives
Research has led to the synthesis of various novel substituted pyridine derivatives from a compound structurally related to the specified chemical. These derivatives could have diverse applications in chemical research and drug development due to their unique structural properties (Zhang et al., 2009).
Development of Fused Heterocyclic Compounds
The creation of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, related to the specified compound, has been reported. These compounds exhibited antioxidant activities, showcasing their potential in pharmaceutical research and development (Salem et al., 2015).
Innovative Synthesis Protocols
Research has developed innovative protocols for the synthesis of certain pyridine-carbonitriles, closely related to the specified compound. Such protocols could significantly influence the efficiency and scalability of synthesizing similar compounds, impacting both academic and industrial chemistry (Patil & Mahulikar, 2013).
Pyrrole-Containing Heterocycles Synthesis
The development of methods for preparing pyrrole-containing heterocycles involving compounds structurally similar to the specified chemical has been explored. These methods could be crucial in the synthesis of new chemical entities for drug discovery (Galenko et al., 2020).
Propriétés
IUPAC Name |
6-[5-[2-(benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c21-7-14-5-6-19(22-8-14)25-9-15-11-26(12-16(15)10-25)20(28)13-27-18-4-2-1-3-17(18)23-24-27/h1-6,8,15-16H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKVFPLQMCJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

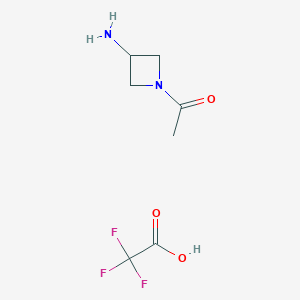
![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)
![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)
![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)
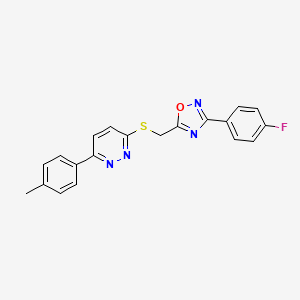


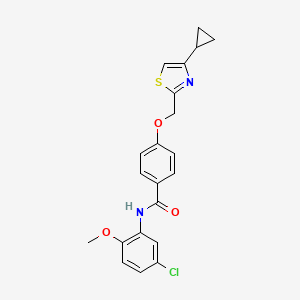
![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)

